molecular formula C12H13N3O2 B182866 Acetic acid, cyano((4-methylphenyl)hydrazono)-, ethyl ester CAS No. 6797-29-1

Acetic acid, cyano((4-methylphenyl)hydrazono)-, ethyl ester

Cat. No. B182866
CAS RN: 6797-29-1
M. Wt: 231.25 g/mol
InChI Key: LJJWDVKQLWYWDW-RVDMUPIBSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as the Suzuki–Miyaura coupling . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .


Chemical Reactions Analysis

Esters, such as “Acetic acid, cyano((4-methylphenyl)hydrazono)-, ethyl ester”, can undergo hydrolysis, which is a significant reaction . Acidic hydrolysis of an ester gives a carboxylic acid and an alcohol, while basic hydrolysis gives a carboxylate salt and an alcohol .

Scientific Research Applications

Condensation Reactions and Electrocyclization

A study by Al-Mousawi and El-Apasery (2012) demonstrates the use of ethyl cyanoacetate in acetic acid for condensation reactions with 3-oxo-2-arylhydrazonopropanals. This process yields compounds such as 2-hydroxy- and 2-amino-6-substituted-5-arylazonicotinates and pyrido[3,2-c]cinnolines through 6π-electrocyclization pathways. Such reactions are crucial for synthesizing complex organic molecules with potential pharmacological properties (Al-Mousawi & El-Apasery, 2012).

Stability and Degradation Studies

Research by Pretzer and Repta (1987) focuses on the stability and degradation mechanisms of ethyl esters related to acetic acid, cyano((4-methylphenyl)hydrazono)-. Their findings suggest that structural modifications can significantly influence the stability of these compounds, which is critical for developing stable pharmaceutical agents (Pretzer & Repta, 1987).

Antimicrobial Activities

Demirbas et al. (2004) explored the synthesis of acetic acid ethyl esters containing 5-oxo-[1,2,4]triazole rings and their antimicrobial activities. These compounds show potential as antimicrobial agents against various microorganisms, highlighting the importance of such esters in developing new therapeutics (Demirbas et al., 2004).

Electrochromic Properties

Sacan et al. (2006) investigated conducting polymers of related esters and their electrochromic properties. Such research is fundamental for the development of advanced materials for electronic and optoelectronic applications, demonstrating the versatility of acetic acid, cyano((4-methylphenyl)hydrazono)-, ethyl ester derivatives (Sacan et al., 2006).

Future Directions

There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives . The various biological and pharmacological applications of drugs such as anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties can be easily tuned by introducing heterocyclic moieties . To date, continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives .

properties

IUPAC Name

ethyl (2E)-2-cyano-2-[(4-methylphenyl)hydrazinylidene]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-3-17-12(16)11(8-13)15-14-10-6-4-9(2)5-7-10/h4-7,14H,3H2,1-2H3/b15-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJWDVKQLWYWDW-RVDMUPIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC=C(C=C1)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/NC1=CC=C(C=C1)C)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetic acid, cyano((4-methylphenyl)hydrazono)-, ethyl ester

CAS RN

6797-29-1
Record name Acetic acid, cyano((4-methylphenyl)hydrazono)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006797291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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